molecular formula C83H158N2O39S2 B7908987 SPDP-PEG36-acid

SPDP-PEG36-acid

Cat. No.: B7908987
M. Wt: 1872.3 g/mol
InChI Key: YETQZNCXLDFCHR-UHFFFAOYSA-N
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Description

Contextualization of Heterobifunctional Linkers in Modular Molecular Design Strategies

Heterobifunctional linkers are molecules possessing two different reactive functional groups, enabling the selective coupling of dissimilar molecules. This orthogonality in reactivity is fundamental to modular molecular design strategies, where different functional units are assembled in a controlled and specific manner. These linkers are central to bioconjugation chemistry, facilitating the creation of conjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), which are composed of distinct modules linked together. nih.govtocris.com The design of these molecules often involves an E3 ligase ligand, a linker, and a protein of interest (POI) ligand, highlighting the modular approach. tocris.com

Rationale for Polyethylene (B3416737) Glycol (PEG) Integration in Bioconjugation Architectures for Enhanced Research Utility

Polyethylene glycol (PEG) is a widely used polymer in bioconjugation and materials science due to its unique properties, including water solubility, biocompatibility, flexibility, and low immunogenicity. chempep.comthermofisher.comnih.gov The integration of PEG into molecular constructs, a process known as PEGylation, is a well-established technique to enhance the properties of conjugated molecules. nih.govnih.gov

Impact of PEG Spacer on Solubility and Steric Accessibility in Molecular Constructs

The PEG chain in linkers like SPDP-PEG36-acid acts as a hydrophilic spacer, significantly increasing the solubility of conjugated molecules in aqueous environments. chempep.comthermofisher.comaxispharm.combroadpharm.comlifetein.com This is particularly important when conjugating hydrophobic molecules to biomolecules or surfaces. The flexible and extended nature of the PEG chain also helps to reduce steric hindrance, improving the accessibility of the conjugated entities for their intended interactions, such as binding to targets or enzymatic reactions. thermofisher.comresearchgate.net Longer PEG chains generally enhance water solubility and provide a higher degree of steric hindrance. chempep.comnih.gov

Role of PEG in Mitigating Non-Specific Interactions in Research Systems

PEG is known for its ability to minimize non-specific binding interactions between conjugated molecules and biological surfaces or components. chempep.comnih.govmdpi.com The hydrophilic "water cloud" surrounding the PEG chain creates a barrier that repels proteins and other molecules, thereby reducing unwanted adsorption and improving the specificity of the intended interaction. nih.gov This property is crucial in various research applications, including biosensors, immunoassays, and single-molecule experiments, where minimizing background noise from non-specific interactions is essential for obtaining high-quality data. mdpi.com While PEG is generally effective, some studies suggest that PEG might not be entirely inert and could interact favorably with certain protein functional groups. researchgate.net

Overview of Disulfide-Based Cleavable Linkers in Reversible Conjugation Systems for Academic Investigations

Disulfide bonds are covalent linkages that can be reversibly cleaved under reducing conditions. axispharm.comresearchgate.net This characteristic makes disulfide-based linkers valuable tools in research requiring controlled release or dissociation of conjugated molecules. In biological systems, disulfide bonds can be cleaved in environments with high concentrations of thiols, such as within cells. researchgate.netrsc.orgnih.gov This property has been exploited in the design of drug delivery systems and reversible protein conjugates, allowing for targeted release of an active component upon reaching a specific cellular compartment or environment. researchgate.netnih.govtandfonline.com While commonly used, exposed disulfide linkers can be susceptible to premature reduction. rsc.org

Significance of this compound as a Versatile Modular Building Block in Contemporary Research Methodologies

This compound combines the features of a heterobifunctional linker with the benefits of a long PEG spacer and a cleavable disulfide bond. The SPDP moiety reacts with sulfhydryl groups, forming a disulfide linkage, while the carboxylic acid can be activated (e.g., using EDC/HATU) to react with primary amines, forming stable amide bonds. broadpharm.com The PEG36 spacer provides enhanced solubility and reduced steric hindrance, and the disulfide bond offers a mechanism for reversible conjugation. axispharm.combroadpharm.com This makes this compound a highly versatile reagent for creating complex bioconjugates, modifying surfaces, and developing drug delivery systems and other advanced molecular constructs where controlled linking and release, coupled with improved solubility and reduced non-specific interactions, are desired. axispharm.comaxispharm.com Research findings indicate its use in bioconjugation, drug delivery, and diagnostics. axispharm.com

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H158N2O39S2/c86-81(5-80-125-126-82-3-1-2-6-85-82)84-7-9-90-11-13-92-15-17-94-19-21-96-23-25-98-27-29-100-31-33-102-35-37-104-39-41-106-43-45-108-47-49-110-51-53-112-55-57-114-59-61-116-63-65-118-67-69-120-71-73-122-75-77-124-79-78-123-76-74-121-72-70-119-68-66-117-64-62-115-60-58-113-56-54-111-52-50-109-48-46-107-44-42-105-40-38-103-36-34-101-32-30-99-28-26-97-24-22-95-20-18-93-16-14-91-12-10-89-8-4-83(87)88/h1-3,6H,4-5,7-80H2,(H,84,86)(H,87,88)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETQZNCXLDFCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H158N2O39S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1872.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization Pathways for Spdp Peg36 Acid

Precursor Synthesis and Intermediate Functionalization Approaches

The synthesis typically begins with a PEG precursor that is appropriately functionalized at one or both ends to allow for subsequent coupling reactions. Given the structure of SPDP-PEG36-acid, a likely precursor would be a PEG chain with a reactive group at one end that can be converted to a carboxylic acid and another group at the other end suitable for attachment of the SPDP moiety. Alternatively, a PEG chain with protected functional groups at both ends could be used, followed by selective deprotection and functionalization. For instance, a PEG precursor with a hydroxyl group at one end and a protected amine or other suitable group at the other could be employed.

Intermediate functionalization approaches involve converting the terminal groups of the PEG precursor into reactive handles for the subsequent coupling steps. For example, a terminal hydroxyl group on PEG can be oxidized to a carboxylic acid or converted to an amine, azide (B81097), or other functional group wikipedia.orgbiochempeg.com. Similarly, a protected amine can be deprotected to reveal the reactive amine group. The precise sequence of functionalization depends on the availability of suitable PEG precursors and the desired synthetic route.

Methodologies for Polyethylene (B3416737) Glycol Chain Integration

The PEG chain of this compound is a key structural element, providing solubility and flexibility. The integration of a PEG chain of a specific length (like 36 repeating units) is crucial. Monodisperse PEG linkers, which have a precise number of repeating units and defined molecular weight, are often preferred for applications requiring high purity and reproducibility cd-bioparticles.net. The synthesis of such defined-length PEGs can be achieved through controlled polymerization techniques or by using commercially available discrete PEG molecules cd-bioparticles.net.

Introduction of the N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) Moiety

The SPDP moiety is a heterobifunctional crosslinker containing an NHS ester and a pyridyl disulfide group axispharm.comthermofisher.com. The NHS ester is reactive towards primary amines, forming stable amide bonds axispharm.combroadpharm.com. The pyridyl disulfide group reacts with free thiols via a thiol-disulfide exchange reaction axispharm.combroadpharm.com.

To introduce the SPDP moiety to the PEG chain, a PEG intermediate with a terminal primary amine is typically reacted with the NHS ester of SPDP axispharm.combroadpharm.com. This reaction is commonly carried out in buffers at a pH between 7 and 8, such as phosphate, carbonate/bicarbonate, or borate (B1201080) buffers axispharm.combroadpharm.comthermofisher.com. The reaction between the NHS ester and the amine forms a stable amide bond, linking the SPDP group to the PEG chain.

Terminal Carboxylic Acid Functionalization and Isolation Strategies

The terminal carboxylic acid group is the other key functional handle of this compound. If the PEG precursor did not initially have a carboxylic acid or a group that could be directly converted to one, a specific functionalization step is required. For example, a terminal hydroxyl group can be oxidized to a carboxylic acid mdpi.com. Alternatively, a PEG chain with a protected carboxylic acid (e.g., an ester) could be used, followed by deprotection to reveal the free acid.

Isolation and purification of this compound after synthesis are critical to obtain a product of sufficient purity for research applications. Techniques such as chromatography (e.g., size exclusion chromatography, reverse-phase chromatography) and precipitation can be employed to separate the desired product from unreacted starting materials, reagents, and byproducts. High-performance liquid chromatography (HPLC) is commonly used for purity analysis sigmaaldrich.com.

Post-Synthetic Modifications for Diverse Research Applications

This compound serves as a versatile building block for creating conjugates with various molecules. Its heterobifunctional nature allows for selective coupling through either the SPDP or the carboxylic acid group.

Covalent Attachment Strategies for Research Payloads (e.g., fluorophores, probes, oligonucleotides)

The carboxylic acid group of this compound can be covalently coupled to molecules containing primary amines broadpharm.comcenmed.com. This reaction typically requires activation of the carboxylic acid group using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) broadpharm.comprecisepeg.com. The activated carboxylic acid then reacts with the primary amine to form a stable amide bond. This strategy is widely used for conjugating this compound to amine-containing research payloads like peptides, proteins, antibodies, or modified oligonucleotides. mdpi.com

The SPDP moiety, containing a pyridyl disulfide, is reactive towards molecules bearing free thiol (-SH) groups sigmaaldrich.comaxispharm.com. This reaction proceeds via a thiol-disulfide exchange mechanism, forming a new, cleavable disulfide bond and releasing pyridine-2-thione axispharm.combroadpharm.comthermofisher.com. This allows for the covalent attachment of thiol-containing payloads, such as cysteine-modified peptides or proteins, or thiol-functionalized probes. This linkage is reversible upon treatment with reducing agents like dithiothreitol (B142953) (DTT) axispharm.combroadpharm.com.

Reaction Mechanisms and Bioconjugation Principles Utilizing Spdp Peg36 Acid in Controlled Research Environments

Amine Reactivity of the N-Hydroxysuccinimide (NHS) Ester Moiety (from SPDP component)

The NHS ester moiety of SPDP-PEG36-acid is highly reactive towards primary amines, which are commonly found in proteins at the N-terminus and in the ε-amino group of lysine (B10760008) residues. thermofisher.comglenresearch.com This reaction forms a stable amide bond, a cornerstone of many bioconjugation strategies.

Nucleophilic Acyl Substitution Mechanism in Amine Coupling

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This attack forms a tetrahedral intermediate. The leaving group, N-hydroxysuccinimide (NHS), is then eliminated, resulting in the formation of a stable amide bond between the molecule containing the primary amine and the this compound linker. glenresearch.comthermofisher.com This reaction is generally favored at slightly alkaline pH (typically pH 7.2 to 9) in aqueous buffers. glenresearch.comthermofisher.com

Kinetic Considerations in Amine Coupling for Research Applications

The kinetics of NHS ester reactions with amines are influenced by several factors, including pH, temperature, reactant concentrations, and the steric environment around the amine group. Higher pH values within the optimal range generally increase the concentration of the deprotonated, more nucleophilic amine, thus accelerating the reaction rate. glenresearch.com Reaction temperature also affects kinetics, with higher temperatures typically leading to faster reaction rates, although this must be balanced against the stability of the biomolecules being conjugated. The concentrations of both the NHS ester and the amine-containing molecule directly impact the reaction rate, following standard chemical kinetics principles. Steric hindrance around the primary amine can reduce its accessibility and reactivity, potentially slowing down the conjugation. In research applications, careful optimization of these parameters is crucial to achieve desired conjugation efficiency and minimize side reactions, such as hydrolysis of the NHS ester in aqueous solutions. glenresearch.com

Disulfide Exchange Reactivity of the Pyridyl Disulfide Moiety

The pyridyl disulfide group in this compound is specifically reactive towards free sulfhydryl (thiol, -SH) groups. These groups are present in cysteine residues within proteins, often as part of disulfide bonds or as free thiols. thermofisher.comthermofisher.com The reaction with the pyridyl disulfide results in the formation of a mixed disulfide bond, releasing pyridine-2-thione, which can be monitored spectrophotometrically. thermofisher.comthermofisher.com This disulfide bond provides a cleavable linkage in the resulting conjugate. nih.govnih.gov

Thiol-Disulfide Exchange Mechanism with Sulfhydryl Groups

The reaction between a pyridyl disulfide and a sulfhydryl group occurs through a thiol-disulfide exchange mechanism. A free sulfhydryl group initiates a nucleophilic attack on one of the sulfur atoms of the pyridyl disulfide bond. This leads to the formation of a transient mixed disulfide intermediate. This intermediate then resolves by expelling a thiolate anion, specifically the 2-thiopyridone anion, resulting in the formation of a new, stable disulfide bond between the molecule containing the sulfhydryl group and the remainder of the this compound linker. thermofisher.comnih.gov The release of pyridine-2-thione (which exists in equilibrium with the 2-thiopyridone anion) drives the reaction forward. thermofisher.com

Environmental Factors Influencing Disulfide Cleavage in Research Protocols (e.g., reducing agents, pH, buffer systems)

The disulfide bond formed through the reaction of the pyridyl disulfide moiety is cleavable, which is a key feature for applications requiring the release of the conjugated molecule. Cleavage is typically achieved by introducing reducing agents that can break the disulfide bond. Common reducing agents used in research include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). thermofisher.combiorxiv.org These agents have free sulfhydryl groups that can participate in thiol-disulfide exchange reactions with the conjugate's disulfide bond, ultimately leading to its reduction and cleavage. thermofisher.combiorxiv.org

The efficiency of disulfide cleavage is also influenced by pH and buffer systems. While the initial disulfide exchange reaction with the pyridyl disulfide can occur over a broad pH range, including physiological pH, the rate can be faster under slightly acidic conditions (pH 4-5). thermofisher.com However, the cleavage of the resulting disulfide bond by reducing agents is also dependent on the reaction conditions. The concentration of the reducing agent and the reaction time are critical parameters for achieving complete cleavage in research protocols. frontiersin.org The choice of buffer system can also play a role, particularly in maintaining the appropriate pH and ensuring the stability of the biomolecules involved.

Carboxylic Acid Functionalization for Subsequent Coupling Reactions

The terminal carboxylic acid group of this compound provides an additional handle for further functionalization or coupling reactions. broadpharm.com Carboxylic acids are versatile functional groups that can be activated for reaction with various nucleophiles, particularly primary amines, to form stable amide bonds.

Common strategies for activating carboxylic acids in bioconjugation include the use of carbodiimide (B86325) reagents such as 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in combination with NHS or sulfo-NHS. broadpharm.comthermofisher.comnih.gov The carbodiimide reacts with the carboxylic acid to form an O-acylisourea intermediate, which is highly reactive but prone to hydrolysis. In the presence of NHS, the O-acylisourea intermediate reacts with NHS to form a more stable NHS ester. This activated carboxylic acid (now an NHS ester) can then readily react with primary amines to form a stable amide linkage. glenresearch.comthermofisher.com

This ability to activate the carboxylic acid allows this compound to be used in multi-step conjugation strategies, enabling the attachment of a third molecule to the linker after the initial reactions involving the NHS ester and pyridyl disulfide moieties. This sequential functionalization is valuable in creating complex bioconjugates with precise stoichiometry and defined attachment points. creative-biolabs.com

Carbodiimide Chemistry (e.g., EDC/NHS, HATU, DCC) for Amide Bond Formation in Research Constructs

Carbodiimide chemistry is a widely used method for activating the terminal carboxylic acid of this compound, enabling its conjugation to primary amines. This approach typically involves carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). broadpharm.comcenmed.comthermofisher.compeptide.com EDC is particularly useful for reactions in aqueous solutions due to its water solubility, while DCC is generally used in organic solvents. thermofisher.compeptide.com

The reaction proceeds via the formation of an O-acylisourea intermediate upon reaction of the carbodiimide with the carboxylic acid. This intermediate is highly reactive and can directly react with a primary amine to form an amide bond. However, the O-acylisourea is prone to hydrolysis and rearrangement. To improve coupling efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included. thermofisher.com NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is highly reactive towards primary amines at physiological pH. thermofisher.com This two-step process (activation with carbodiimide/NHS followed by reaction with the amine) is a common strategy for achieving efficient amide bond formation.

Other coupling reagents, such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]-pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide), can also be employed for amide bond formation from carboxylic acids. peptide.comresearchgate.net HATU is a phosphonium-based coupling agent that is known for its efficiency and ability to minimize epimerization, particularly relevant in peptide chemistry. peptide.comresearchgate.net The choice of carbodiimide or other coupling chemistry depends on the specific research application, the solvent system, and the desired reaction efficiency and control.

Exploration of Alternative Coupling Chemistries for Terminal Acid Modification

While carbodiimide chemistry is prevalent, alternative coupling chemistries can be explored for modifying the terminal carboxylic acid of this compound, depending on the nature of the molecule being conjugated and the reaction conditions required. For instance, the carboxylic acid can be converted into other activated forms, such as acid chlorides or mixed anhydrides, although these methods might be less suitable for sensitive biomolecules in aqueous environments. peptide.com

Enzymatic coupling methods could also be considered for specific applications, offering high specificity and mild reaction conditions. However, the availability and suitability of enzymes for catalyzing the formation of an amide bond with the PEG-linked carboxylic acid would need to be evaluated. scispace.com

Click chemistry approaches, while not directly reacting with the carboxylic acid, could be integrated into a strategy where the carboxylic acid is first modified with a suitable functional group (e.g., an azide (B81097) or alkyne), which then participates in a click reaction with a complementary group on the molecule to be conjugated. precisepeg.comtheses.frmedchemexpress.com This would involve additional synthetic steps but could offer advantages in terms of reaction speed, efficiency, and orthogonality.

Influence of PEG Spacer Length on Reaction Kinetics and Steric Hindrance in Controlled Reactions

The polyethylene (B3416737) glycol (PEG) spacer in this compound plays a significant role in influencing the reaction kinetics and minimizing steric hindrance during bioconjugation reactions. The PEG chain is highly flexible and hydrophilic, which increases the solubility of the crosslinker and the resulting conjugates in aqueous buffers, a crucial factor for bioconjugation involving proteins and other biomolecules. broadpharm.comcenmed.com

The length of the PEG spacer, in this case, 36 ethylene (B1197577) glycol units, can impact the accessibility of the reactive groups to their targets. A longer PEG chain can extend the reactive group further from the bulk of a larger molecule or surface, potentially reducing steric hindrance and facilitating more efficient interactions with the molecule to be conjugated. ethz.chacs.org This can be particularly important when conjugating large biomolecules like proteins or when immobilizing molecules on surfaces. scispace.comacs.org

Applications of Spdp Peg36 Acid in Advanced Molecular and Supramolecular Research Architectures

Development of Reversible Bioconjugates for Academic Studies

The SPDP moiety within SPDP-PEG36-acid enables the formation of reversible bioconjugates through the introduction of a disulfide bond axispharm.comaxispharm.com. This disulfide linkage can be cleaved under reducing conditions, such as in the presence of dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), allowing for the release of the conjugated molecule axispharm.comprecisepeg.comaxispharm.com. This reversible aspect is particularly valuable in academic research for studies requiring the controlled dissociation of conjugated species.

Construction of Cleavable Protein-Probe Conjugates for In Vitro Studies

This compound can be used to construct cleavable conjugates between proteins and various probes for in vitro research. The SPDP activated ester reacts with lysine (B10760008) residues or the N-terminus of proteins axispharm.comfishersci.pt. The introduced pyridyldithio group can then be reacted with a thiol-containing probe (e.g., fluorescent dyes, biotin (B1667282) tags, or other biomolecules that have been thiolated) via disulfide exchange axispharm.comfishersci.pt. The resulting protein-PEG36-probe conjugate contains a disulfide bond cleavable by reducing agents, enabling the release of the probe from the protein under controlled in vitro conditions. This is useful for studies investigating protein interactions, localization, or function where the ability to release the probe is necessary.

Engineering of Disulfide-Linked Macromolecular Assemblies for Structural and Functional Research

The disulfide bond incorporated by the this compound linker facilitates the engineering of macromolecular assemblies linked by reducible bonds axispharm.comaxispharm.com. By conjugating this compound to different macromolecules (e.g., proteins, peptides, or nucleic acids) and then inducing disulfide formation or reaction with thiol-modified counterparts, researchers can create complex structures axispharm.com. These assemblies can be designed to dissociate upon reduction, which is useful for studying the structural integrity, function, and dynamic behavior of macromolecular complexes. The PEG36 spacer provides flexibility and aqueous solubility to these constructs.

Role in Fabricating Stimuli-Responsive Molecular Systems for Research

This compound contributes to the fabrication of stimuli-responsive molecular systems, primarily through its reducible disulfide bond and the modifiable terminal acid group.

Design of Reduction-Responsive Linkers for Controlled Release in Model Systems

The disulfide bond within this compound serves as a reduction-responsive element axispharm.comprecisepeg.comaxispharm.com. In model systems, this allows for the design of constructs where a conjugated molecule is released upon exposure to a reducing environment. This is particularly relevant in mimicking intracellular conditions, which are generally more reducing than the extracellular environment due to higher concentrations of glutathione (B108866) researchgate.net. Researchers can utilize this compound to link molecules to carriers or scaffolds, with the release triggered by intracellular reduction, enabling studies on controlled delivery and release mechanisms in simplified biological models.

Application in Solid-Phase Synthesis and Surface Functionalization for Research

This compound can be applied in solid-phase synthesis and surface functionalization, leveraging its distinct reactive groups. The terminal carboxylic acid can be used to immobilize the linker onto amine-functionalized solid supports or surfaces via stable amide bonds broadpharm.com. Once immobilized, the SPDP end is available for conjugation with thiol-containing molecules, such as peptides or proteins, directly on the solid phase or surface axispharm.com. This is useful for creating functionalized surfaces for biosensing, protein immobilization studies, or as a step in the solid-phase synthesis of complex biomolecules where a cleavable linker is desired between the synthesized molecule and the solid support nih.govlsu.edu. The PEG spacer helps to present the SPDP group away from the surface, improving accessibility and reducing non-specific interactions axispharm.com.

Immobilization of Biomolecules onto Solid Supports for Assay Development and Biosensing

Immobilizing biomolecules like proteins or peptides onto solid surfaces is fundamental for many assay development and biosensing applications. This compound facilitates this by providing a mechanism to attach molecules containing thiol groups to surfaces modified with amine-reactive functionalities (derived from the acid group) or vice versa. The PEG spacer helps maintain the activity of the immobilized biomolecule by providing a hydrophilic and flexible environment, reducing denaturation and non-specific interactions with the support material chempep.com. While specific detailed research findings using this compound for biomolecule immobilization were not extensively detailed in the search results, the general principle of using SPDP and acid/NHS activated PEGs for this purpose is well-established nih.govcellmosaic.com. For example, protocols exist for thiol-based immobilization of biomolecules onto amino-functionalized surfaces using PEG spacers with NHS and maleimide (B117702) groups, highlighting the utility of heterobifunctional PEG linkers in creating stable, oriented biomolecule layers nih.gov. The carboxylic acid group of this compound can be activated to react with amine-functionalized surfaces or biomolecules, while the SPDP group can capture thiol-containing molecules broadpharm.com.

Creation of Functionalized Surfaces for Material Science and Analytical Research

Functionalized surfaces with tailored chemical properties are essential in material science and analytical research. This compound can be used to modify surfaces, introducing reactive handles (either the SPDP group or the activated acid) for subsequent conjugation of various molecules. This allows for the creation of surfaces with specific binding capabilities, altered wettability, or improved biocompatibility. The PEG component contributes to creating a hydrophilic surface that resists protein fouling and non-specific adsorption, a valuable property in biosensing and diagnostic devices chempep.com. Although direct examples of this compound specifically being used for this were not prominent in the search results, the application of PEG-based linkers with various end groups for surface functionalization is a common strategy in material science axispharm.com.

Contributions to Advanced Probe Design for Molecular and Cellular Investigations

This compound's cleavable disulfide bond and versatile conjugation capabilities make it a valuable component in designing advanced probes for investigating molecular and cellular processes.

Engineering of Cleavable Fluorescent Probes for Intracellular (Cell-based) Studies

Cleavable fluorescent probes are crucial tools for studying intracellular events, allowing for the release of a fluorescent signal upon cleavage by specific intracellular stimuli, such as reducing agents. The disulfide bond in the SPDP moiety is readily cleaved in the reductive environment of the cell cytoplasm axispharm.comthermofisher.com. By conjugating a fluorescent molecule to one end of this compound (e.g., via the activated acid reacting with an amine-modified fluorophore) and a targeting or cell-permeable moiety to the other end (via the SPDP group reacting with a thiol), researchers can design probes that become fluorescent only after entering the cell and undergoing disulfide reduction. This allows for spatially and temporally controlled visualization of cellular processes. While specific examples with this compound were not found, the use of SPDP-based linkers in cleavable probes is a recognized strategy axispharm.comthermofisher.com.

Development of Affinity Tags and Capture Reagents for Proteomics Research

Utilization in Synthetic Polymer Chemistry for Research Purposes

This compound can also find utility in synthetic polymer chemistry, particularly in the creation of complex polymer architectures for research applications.

Incorporation into Block Copolymers for Nanostructure Fabrication

Block copolymers can self-assemble into ordered nanostructures, making them valuable templates for nanofabrication postech.ac.krmit.edumdpi.com. Incorporating this compound into block copolymer synthesis could introduce specific functionalities into one of the blocks or at the block junction. For instance, if the this compound is used as a macroinitiator or a chain transfer agent in controlled polymerization, it could yield block copolymers with a cleavable SPDP group and a carboxylic acid at the termini or within one block. These functional groups could then be used for further conjugation or to influence the self-assembly process or the properties of the resulting nanostructures. The cleavable disulfide bond could potentially be used to trigger the disassembly of the nanostructure or release encapsulated cargo under reducing conditions. While the search results discuss the use of block copolymers for nanostructure fabrication and the synthesis of functionalized polymers, specific examples detailing the incorporation of this compound into block copolymers for this purpose were not provided postech.ac.krmit.edumdpi.comresearchgate.net. However, the general principle of using functionalized PEG linkers in polymer synthesis to impart specific properties is established biochempeg.comchempep.com.

Synthesis of Conjugated Polymers with Tunable Properties for Material Science Research

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker featuring an N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group at one terminus and a carboxylic acid group at the other, separated by a PEG36 spacer. The SPDP moiety is primarily utilized for reversible coupling to sulfhydryl (thiol) groups, forming a disulfide bond, while the carboxylic acid can react with primary amines in the presence of activating agents to form stable amide bonds. The inclusion of the PEG36 chain imparts increased water solubility and can reduce aggregation and non-specific binding in biological and material systems. rakliga.humedchemexpress.com

While SPDP-PEG linkers, including those with varying PEG lengths, are widely employed in bioconjugation, drug delivery, and diagnostic applications due to their ability to create cleavable linkages and enhance solubility, detailed research findings specifically describing the synthesis of conjugated polymers with tunable properties for material science research using this compound were not identified in the consulted literature. rakliga.hu

Research in conjugated polymers often focuses on controlling molecular weight, polydispersity, and the incorporation of specific functional groups or architectures to tune their electronic, optical, and structural properties for applications in organic electronics, sensors, and other advanced materials. Common strategies involve controlled polymerization techniques and the use of functionalized monomers or initiators.

Methodological Considerations and Analytical Techniques for Spdp Peg36 Acid Conjugates in Academic Research

Optimization of Reaction Parameters for Efficient Conjugation in Research Systems

Optimizing the reaction parameters is essential to maximize conjugation yield and minimize unwanted side reactions when using SPDP-PEG36-acid. Key factors include the stoichiometry of the reactants, their concentrations, and the reaction time and temperature.

Stoichiometry and Concentration Effects on Conjugation Yield

The stoichiometry between this compound and the molecule being conjugated is a critical determinant of conjugation yield and the degree of modification. For reactions involving the pyridyldithiol group and sulfhydryl groups, using an appropriate molar excess of the this compound can drive the reaction towards completion on the available thiol sites. Conversely, controlling the stoichiometry is vital when aiming for a specific level of modification, such as a defined drug-to-antibody ratio in antibody-drug conjugates (ADCs) google.com. The concentration of the reactants also plays a significant role; higher concentrations can increase reaction rates but may also lead to increased aggregation, particularly with biomolecules google.com. Dilution and subsequent concentration steps, such as through ultrafiltration, can be employed to manage concentration effects and purify intermediates google.comscispace.com.

Control of Reaction Time and Temperature for Optimal Outcomes

Reaction time and temperature must be carefully controlled to ensure efficient conjugation while minimizing degradation or side reactions. The reaction between the pyridyldithiol group and sulfhydryl groups is typically conducted at mild temperatures, often around room temperature medchemexpress.comtheses.frbiorxiv.org. Reaction times can vary depending on the specific molecules being conjugated and their concentrations, ranging from a few hours to overnight scispace.comtheses.fr. Monitoring the reaction progress, for instance, by tracking the release of pyridine-2-thione (discussed in Section 5.2.1), can help determine the optimal reaction time theses.fr. Elevated temperatures might increase reaction rates but could also lead to increased intermolecular bridging or intramolecular cyclizations, as observed in dendrimer synthesis, and potentially retro-Michael addition reactions in some contexts theses.fr.

Selection of Solvents and Buffer Systems for Specific Research Protocols

The choice of solvent and buffer system is paramount for maintaining the stability and reactivity of both this compound and the molecule being conjugated. The reaction between the pyridyldithiol group and sulfhydryl groups is optimally performed in thiol-free buffers at a pH typically ranging from 7 to 8 precisepeg.comprecisepeg.com. Phosphate-buffered saline (PBS) is a common choice for bioconjugation reactions due to its physiological pH range google.combiorxiv.org. For reactions involving the carboxylic acid group, activation with carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often performed in suitable organic or aqueous buffer systems broadpharm.comntu.edu.sgcreative-biolabs.com. The PEG chain in this compound enhances solubility in aqueous media, which is advantageous for conjugating hydrophilic molecules broadpharm.comaxispharm.com. However, some steps or reactants might require the inclusion of organic co-solvents like DMSO or ethanol (B145695) to ensure complete dissolution google.comscispace.com.

Characterization of Conjugation Products in Research Settings

Rigorous characterization of this compound conjugates is essential to confirm successful conjugation, assess product purity, and determine the degree of modification. A combination of spectroscopic and chromatographic techniques is commonly employed.

Spectroscopic Analysis (e.g., UV-Vis for Pyridine-2-thione Release, NMR for Structural Elucidation)

UV-Vis spectroscopy is a valuable tool for monitoring the progress of the reaction between the pyridyldithiol group of this compound and sulfhydryl groups. This reaction releases pyridine-2-thione, a chromophore that absorbs strongly at 343 nm precisepeg.comscispace.comtheses.frprecisepeg.com. By measuring the absorbance at this wavelength over time, researchers can quantify the amount of pyridine-2-thione released and thus determine the extent of disulfide bond formation scispace.comtheses.fr.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is crucial for confirming the structure of the synthesized this compound and for elucidating the structure of the final conjugates broadpharm.comscispace.combroadpharm.combroadpharm.com. NMR can provide detailed information about the chemical environment of different nuclei in the molecule, allowing researchers to verify the presence of the SPDP moiety, the PEG chain (often characterized by a strong signal around 3.6 ppm in 1H NMR), and the carboxylic acid group, as well as confirm the formation of new bonds upon conjugation broadpharm.comscispace.combroadpharm.combroadpharm.comnih.govnih.gov.

Mass Spectrometry for Molecular Weight Confirmation and Product Identification

Mass spectrometry (MS) is a crucial analytical technique for characterizing this compound conjugates in academic research. MS provides precise molecular weight information, which is essential for confirming the successful formation of the conjugate and identifying reaction products and potential byproducts. The molecular weight of this compound is approximately 1872.3 g/mol fishersci.ptwikipedia.orgwikipedia.org. When this compound is conjugated to a molecule, the resulting conjugate will have a predictable molecular weight corresponding to the sum of the molecular weights of the starting materials, minus any atoms lost during the coupling reaction.

Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS are commonly employed techniques for analyzing PEGylated molecules and bioconjugates due to their ability to handle relatively large and polar molecules easychem.org. ESI-MS can provide multiply charged ions, which helps in determining the molecular weight of larger conjugates. MALDI-TOF MS is also valuable, particularly for larger biomolecules conjugated to PEG, offering a simpler charge state distribution. Researchers utilize these MS techniques to:

Verify the molecular weight of the purified this compound linker itself.

Confirm the successful conjugation by observing a peak corresponding to the expected molecular weight of the conjugate.

Identify and characterize impurities or side products formed during the conjugation reaction based on their observed masses.

Assess the purity of the final conjugate.

While general applications of MS for PEGylated compounds and peptide adducts are well-established easychem.orgsmartscience.co.th, specific detailed research findings focusing solely on the MS analysis of this compound conjugates for molecular weight confirmation and product identification were not extensively detailed in the provided search results. However, the principles of using MS for molecular weight confirmation and identification of reaction products are broadly applicable to this compound and its conjugates.

Assessment of Cleavage Efficiency and Reversibility in Research Models

A key feature of this compound is the presence of a disulfide bond within the SPDP moiety, which is designed to be cleavable under reducing conditions fishersci.ptwikipedia.org. This reversible linkage is particularly useful in research applications requiring controlled release of the conjugated molecule. Assessing the efficiency and reversibility of this cleavage is critical for optimizing the performance of this compound conjugates in various research models, such as drug delivery systems or release mechanisms in controlled environments.

Quantitative Analysis of Thiol Release under Reducing Conditions

The cleavage of the disulfide bond in this compound conjugates under reducing conditions results in the release of a free thiol group from the conjugated molecule and a pyridine-2-thione byproduct from the SPDP portion. Quantitative analysis of the released thiol is a direct method to assess the cleavage efficiency. Common reducing agents used in research include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) wikipedia.orgfishersci.canih.gov.

Methods for quantitative thiol analysis in research settings include:

Ellman's Reagent Assay: This spectrophotometric assay uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to react with free thiols, producing a chromophore that can be quantified by measuring absorbance at 412 nm. This method can be adapted to measure the concentration of thiols released from this compound conjugates upon reduction.

Quantitative NMR: While not specifically shown for this compound cleavage in the provided snippets, quantitative ¹H NMR spectroscopy has been used to quantify thiol-PEG ligands grafted onto nanoparticles akrivisbio.com. This technique could potentially be applied to quantify the released thiol-containing molecule or the pyridine-2-thione byproduct after cleavage of this compound conjugates, provided the signals are well-resolved.

Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with UV detection can be used to quantify the release of the pyridine-2-thione byproduct (which absorbs at 343 nm) upon cleavage, providing an indirect measure of disulfide bond reduction.

Detailed quantitative analysis of thiol release specifically from this compound conjugates using these methods was not found in the provided search results. However, these established techniques for thiol quantification and monitoring disulfide cleavage are applicable. Studies have demonstrated the use of DTT to cleave disulfide bonds in PEG-payload conjugates fishersci.ca.

Monitoring of Disassembly of Conjugates in Controlled Environments

Monitoring the disassembly of this compound conjugates in controlled environments, such as in vitro cell culture media or simulated physiological conditions, is crucial for understanding their stability and release kinetics. This involves tracking the intact conjugate and its cleavage products over time.

Techniques for monitoring conjugate disassembly include:

Gel Electrophoresis: For protein or peptide conjugates, SDS-PAGE under reducing and non-reducing conditions can demonstrate the cleavage of the disulfide bond. Under non-reducing conditions, the intact conjugate will be observed, while under reducing conditions, the released components will appear as separate bands with lower molecular weights fishersci.ca. Cleland immunoblotting, a technique involving in-gel reduction with DTT, can be used to release PEG-payloads from mobility-shifted proteoforms for detection fishersci.cawikipedia.org.

Chromatography: Size exclusion chromatography (SEC) or reversed-phase HPLC can be used to separate the intact conjugate from its cleavage products based on size or hydrophobicity, respectively. Monitoring the peak areas over time allows for the assessment of the rate and extent of disassembly.

Mass Spectrometry: As mentioned in Section 5.2.3, MS can be used to identify and quantify the intact conjugate and its cleavage products in samples collected over time from controlled environments.

While these techniques are generally applicable to monitoring the disassembly of cleavable conjugates, specific detailed research findings on monitoring the disassembly of this compound conjugates in controlled environments were not provided in the search results.

Strategies for Minimizing Side Reactions and Non-Specific Interactions in Research Protocols

Minimizing side reactions and non-specific interactions is paramount for the successful application of this compound conjugates in research. Side reactions can lead to impure products and reduced conjugation efficiency, while non-specific interactions can cause off-target effects or hinder specific binding events.

Strategies to mitigate these issues include:

Optimizing Reaction Conditions: Carefully controlling reaction parameters such as pH, temperature, reaction time, and reagent concentrations is crucial. The SPDP reaction with thiols is typically carried out at neutral to slightly alkaline pH, while the carboxylic acid activation and subsequent amine coupling often require specific pH ranges depending on the coupling reagents used (e.g., pH 4.0-6.0 for EDC) wikipedia.org. Using appropriate buffers can help maintain the desired pH.

Using High-Purity Reagents: Utilizing high-purity this compound and target molecules reduces the likelihood of unwanted side reactions initiated by impurities.

Controlling Stoichiometry: Using appropriate molar ratios of the reactants can favor the desired conjugation product and minimize the formation of multi-conjugated species or unreacted starting materials.

Blocking Non-Specific Binding Sites: In applications involving surfaces or particles, blocking agents (e.g., bovine serum albumin or non-functionalized PEG) can be used to minimize non-specific adsorption of the conjugate or other biomolecules wikipedia.org.

Leveraging PEG's Properties: The inherent hydrophilic and non-fouling properties of the PEG chain in this compound significantly contribute to reducing non-specific interactions with biological components like proteins and cells wikipedia.orgwikipedia.orgontosight.aiwikidata.orgharvard.edu. This "stealth" effect is a primary reason for incorporating PEG linkers in bioconjugation for in vivo or complex biological system applications.

Careful Handling of Thiol-Containing Molecules: Thiol groups are susceptible to oxidation, which can lead to disulfide bond formation and interfere with the desired reaction with the SPDP moiety. Working under inert atmosphere or including a low concentration of a reducing agent (if compatible with the SPDP chemistry) during preparation and handling of the thiol-containing molecule can help maintain the thiols in their reduced state. However, care must be taken as reducing agents will also cleave the SPDP disulfide bond.

While the general benefits of PEGylation in reducing non-specific interactions are well-documented wikipedia.orgwikipedia.orgontosight.aiwikidata.orgharvard.edu, specific detailed strategies for minimizing side reactions and non-specific interactions solely related to the chemistry of this compound beyond general good practices in bioconjugation were not specifically highlighted in the provided snippets.

Scalability Considerations for Research-Grade Synthesis and Applications

Scalability is an important consideration in academic research, particularly when studies progress from small-scale proof-of-concept experiments to larger-scale applications or preclinical studies. While this compound is typically used at research-grade scales, the ability to synthesize or obtain sufficient quantities is necessary.

Scalability considerations for this compound in research include:

Availability from Commercial Suppliers: this compound is available from various commercial suppliers in different quantities, suitable for research needs fishersci.ptadvancedchemtech.comwikipedia.orgwikipedia.org. This commercial availability simplifies access for many research groups.

Synthesis Approaches: The synthesis of PEG derivatives, including those with specific end groups like carboxylic acids and SPDP moieties, can be achieved through various chemical synthesis routes. While detailed synthesis protocols specifically for this compound were not provided, general strategies for synthesizing PEG linkers exist easychem.orgereztech.comwikipedia.org. Scalable synthesis methods for PEG derivatives are being developed to provide defined molecular weight products wikipedia.org.

Cost-Effectiveness: As research progresses, the cost of materials becomes more significant. Evaluating the cost-effectiveness of obtaining this compound for larger-scale experiments is necessary. Some suppliers aim to deliver cost-effective linker products through efficient synthesis and scalable production techniques nih.govnih.gov.

Purity Requirements: Maintaining high purity is essential for reproducible research results. Scalable synthesis methods must be capable of producing this compound with the required purity levels. Analytical techniques like NMR, HPLC, and MS are used to verify purity easychem.orgnih.gov.

While the provided information touches upon the commercial availability and general approaches to PEG synthesis scalability fishersci.ptadvancedchemtech.comwikipedia.orgwikipedia.orgeasychem.orgereztech.comwikipedia.orgnih.govnih.gov, specific detailed scalability considerations or case studies focused solely on the research-grade synthesis and applications of this compound were not extensively covered in the search results. However, the principles of scaling up chemical synthesis and sourcing materials from suppliers with scalable production capabilities are relevant.

Q & A

Q. How should researchers design controlled experiments to compare this compound with alternative crosslinkers (e.g., SMCC, Sulfo-SIAB)?

  • Methodological Answer : Use a factorial design to test variables (pH, temperature) across linkers. Measure outcomes (conjugation yield, stability) and analyze via multivariate regression. Include negative controls (unconjugated protein) and validate with orthogonal assays (ELISA, SPR) .

Methodological Frameworks and Tools

  • Systematic Reviews : Apply Cochrane Handbook protocols to synthesize data on this compound applications, ensuring inclusion/exclusion criteria align with PICOT (Population, Intervention, Comparison, Outcome, Time) .
  • Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions, such as optimizing linker-drug ratios in ADC development .
  • Data Integrity : Maintain raw datasets (e.g., chromatograms, spectra) in repositories like Zenodo, adhering to FAIR principles for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.